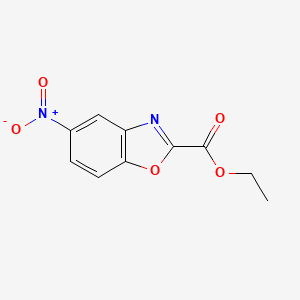

2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester

Vue d'ensemble

Description

2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a nitro group at the 5-position and an ethyl ester group at the carboxylic acid position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester typically involves the condensation of 2-aminophenol with ethyl 2-nitrobenzoate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Aqueous sodium hydroxide.

Major Products Formed

Reduction: 2-Benzoxazolecarboxylic acid, 5-amino-, ethyl ester.

Substitution: 2-Benzoxazolecarboxylic acid, 5-nitro-.

Applications De Recherche Scientifique

2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mécanisme D'action

The mechanism of action of 2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the benzoxazole ring can bind to certain enzymes and receptors, modulating their activity and affecting cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Benzoxazolecarboxylic acid, 5-amino-, ethyl ester: Similar structure but with an amino group instead of a nitro group.

2-Benzoxazolecarboxylic acid, 5-nitro-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester is unique due to the presence of both a nitro group and an ethyl ester group, which confer specific chemical reactivity and biological activity

Activité Biologique

Overview

2-Benzoxazolecarboxylic acid, 5-nitro-, ethyl ester is a compound belonging to the benzoxazole family, which is characterized by a fused benzene and oxazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. The presence of a nitro group at the 5-position and an ethyl ester group enhances its chemical reactivity and biological profile.

- Molecular Formula : C11H10N2O3

- CAS Number : 1159515-90-8

- Molecular Weight : 218.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates, which may lead to cytotoxic effects. Additionally, the benzoxazole ring can bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include:

- Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle at the G1/S checkpoint.

- Induction of Apoptosis : It activates apoptotic pathways through caspase activation.

A case study involving human breast cancer cell lines (MCF-7) reported a half-maximal inhibitory concentration (IC50) of approximately 15 µM, indicating potent activity against cancer cells.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of 2-aminophenol with ethyl 2-nitrobenzoate under acidic conditions. The reaction proceeds through an intermediate Schiff base that cyclizes to form the benzoxazole ring. Key reaction conditions include:

- Catalysts : Sulfuric acid or hydrochloric acid

- Temperature : Heating is necessary to promote cyclization

Research Applications

The compound has several applications in scientific research:

- Medicinal Chemistry : As a building block for synthesizing more complex benzoxazole derivatives.

- Biological Research : Investigated for its potential as an antimicrobial and anticancer agent.

- Material Science : Used in developing new materials with specific properties like fluorescence.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2-Benzoxazolecarboxylic acid, 5-amino-, ethyl ester | Amino group instead of nitro | Potentially lower antimicrobial activity |

| 2-Benzoxazolecarboxylic acid, 5-nitro-, methyl ester | Methyl ester group | Different solubility and reactivity |

The unique structural features of this compound contribute to its distinctive biological activities compared to similar compounds.

Propriétés

IUPAC Name |

ethyl 5-nitro-1,3-benzoxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c1-2-16-10(13)9-11-7-5-6(12(14)15)3-4-8(7)17-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFFACVVLUBJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601284489 | |

| Record name | Ethyl 5-nitro-2-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159515-90-8 | |

| Record name | Ethyl 5-nitro-2-benzoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159515-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-nitro-2-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.